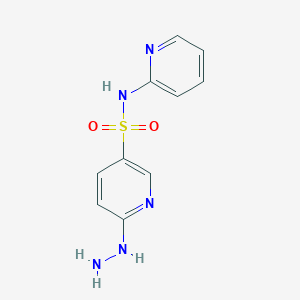

6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide

Description

Structural Characterization of 6-Hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide

IUPAC Nomenclature and Systematic Identification

The compound is systematically named This compound under IUPAC guidelines. Its CAS registry number is 926198-15-4 , and the molecular formula is C₁₀H₁₁N₅O₂S with a molecular weight of 265.29 g/mol . The MDL number MFCD09043099 and SMILES string O=S(C1=CN=C(NN)N=C1)(NC2=NC=CC=C2)=O further define its structure.

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 926198-15-4 |

| Molecular Formula | C₁₀H₁₁N₅O₂S |

| Molecular Weight | 265.29 g/mol |

| SMILES | O=S(C1=CN=C(NN)N=C1)(NC2=NC=CC=C2)=O |

Molecular Geometry and Conformational Analysis

The molecular geometry is dominated by two pyridine rings connected via a sulfonamide bridge. The N-(pyridin-2-yl) substituent introduces steric hindrance, potentially influencing conformational flexibility. While direct experimental data for this compound is limited, analogous sulfonamide derivatives (e.g., pyrazole-pyridine hybrids) exhibit planar sulfonamide groups due to resonance stabilization. The hydrazinyl (-NNH₂) group at the 6-position may adopt a trans configuration to minimize steric strain, as observed in related hydrazine-sulfonamide complexes.

Spectroscopic Characterization (¹H/¹³C NMR, IR, UV-Vis)

Spectroscopic data for this compound is inferred from structurally related sulfonamides and pyridine derivatives.

¹H NMR

- Hydrazinyl NH protons : Broad signals in the range δ 11.00–11.50 ppm (analogous to hydrazone NH in pyrimidine derivatives).

- Pyridine ring protons : Peaks at δ 8.00–8.80 ppm (corresponding to aromatic protons in pyridine and sulfonamide-linked pyridin-2-yl groups).

- Sulfonamide NH : Absent due to substitution at the sulfonamide nitrogen.

¹³C NMR

- Pyridine carbons : Peaks at δ 150–160 ppm (quaternary carbons) and δ 120–140 ppm (aromatic carbons).

- Sulfonamide sulfur : Signal near δ 170–180 ppm (sulfonamide S=O resonance).

IR Spectroscopy

- NH stretching : Broad absorption at ~3300 cm⁻¹ (hydrazinyl NH).

- S=O stretching : Strong peaks at ~1350–1200 cm⁻¹ (symmetric/asymmetric sulfonamide vibrations).

- Pyridine ring vibrations : Characteristic C=N and C=C stretches between ~1600–1500 cm⁻¹ .

UV-Vis Spectroscopy

- Electronic transitions : Absorption maxima in the 250–300 nm range due to π→π* transitions in the pyridine rings and sulfonamide group.

| Technique | Key Observations |

|---|---|

| ¹H NMR | Hydrazinyl NH (δ 11.00–11.50), pyridine aromatic protons (δ 8.00–8.80) |

| ¹³C NMR | Pyridine carbons (δ 120–160), sulfonamide S=O (δ 170–180) |

| IR | NH stretch (~3300 cm⁻¹), S=O stretches (~1350–1200 cm⁻¹), pyridine C=N/C=C (~1600–1500 cm⁻¹) |

| UV-Vis | λmax in 250–300 nm (π→π* transitions) |

X-ray Crystallographic Studies and Hirshfeld Surface Analysis

No experimental X-ray crystallographic data is available for this compound. However, insights can be drawn from analogous sulfonamide derivatives:

Comparative Structural Analysis with Analogous Sulfonamide Derivatives

The compound shares structural motifs with several bioactive sulfonamide derivatives, enabling comparative analysis:

Properties

IUPAC Name |

6-hydrazinyl-N-pyridin-2-ylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2S/c11-14-9-5-4-8(7-13-9)18(16,17)15-10-3-1-2-6-12-10/h1-7H,11H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHOIIZDYCEMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CN=C(C=C2)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonamide with hydrazine hydrate under controlled conditions . The reaction is carried out in an ethanol solvent at elevated temperatures to facilitate the substitution of the chlorine atom with the hydrazinyl group . The reaction can be represented as follows:

6-chloropyridine-3-sulfonamide+hydrazine hydrate→this compound

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H11N5O2S

- Molecular Weight : 265.29 g/mol

The compound features a hydrazinyl group attached to a pyridine ring, which is further substituted with a sulfonamide moiety. These structural characteristics contribute to its reactivity and biological activity.

Chemistry

Building Block for Synthesis

6-Hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be utilized in various chemical reactions, including:

- Oxidation : The hydrazinyl group can be oxidized to form azo compounds.

- Reduction : The sulfonamide group can be reduced to yield amines.

- Substitution Reactions : Electrophilic and nucleophilic substitutions on the pyridine rings are common.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Azo compounds | Hydrogen peroxide, potassium permanganate |

| Reduction | Amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Substituted pyridine derivatives | Alkyl halides, nucleophiles |

Biology

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. Its mechanism involves forming covalent bonds with active sites of enzymes, thereby inhibiting their activity. This property is particularly valuable in drug development targeting metabolic pathways.

Medicine

Antimicrobial and Antiviral Properties

Research has shown that this compound exhibits promising antimicrobial and antiviral activities. Studies indicate its effectiveness against various pathogens, making it a candidate for therapeutic applications in infectious diseases.

Case Study Example

In a study assessing the antimicrobial efficacy of sulfonamides, derivatives of this compound demonstrated significant activity against resistant strains of bacteria, highlighting its potential in treating infections where conventional antibiotics fail .

Industry

Material Development

The compound is utilized in the development of new materials and catalysts due to its unique chemical properties. Its application in industrial processes includes:

- Catalysis : Used as a catalyst in organic reactions.

- Pharmaceutical Development : Assists in the synthesis of new drugs and agrochemicals.

Mechanism of Action

The mechanism of action of 6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The sulfonamide linkage enhances the compound’s ability to interact with biological molecules, potentially disrupting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

- 6-hydrazinyl-N-(pyridin-3-yl)pyridine-2-sulfonamide

- 6-hydrazinyl-N-(pyridin-4-yl)pyridine-3-sulfonamide

- 6-hydrazinyl-N-(pyridin-2-yl)pyridine-4-sulfonamide

Uniqueness

6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the hydrazinyl and sulfonamide groups on the pyridine rings influences its reactivity and interaction with biological targets .

Biological Activity

6-Hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyridine sulfonamides. These compounds typically exhibit a range of biological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibition. The sulfonamide group is particularly notable for its role in binding to zinc ions in enzymes, which is critical for their activity.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that certain pyridine sulfonamides can induce cell cycle arrest in cancer cells, leading to reduced proliferation. In a study focusing on derivatives of pyridine sulfonamides, it was found that specific compounds induced G0/G1 phase arrest in colon cancer cell lines (HCT-116 and HT-29) and showed significant antiproliferative effects compared to standard treatments like 5-FU .

Table 1: Anticancer Activity of Pyridine Sulfonamides

| Compound | Cell Line | Effect on Cell Cycle | IC50 (µM) |

|---|---|---|---|

| This compound | HCT-116 | G0/G1 arrest | TBD |

| Compound 11 (similar structure) | HT-29 | S-phase arrest | TBD |

| 5-FU | HCT-116 | G2/M phase arrest | TBD |

2. Antimicrobial Activity

The antimicrobial properties of pyridine sulfonamides have been well-documented. For example, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study indicated that certain sulfonamide derivatives exhibited potent inhibitory activity against these pathogens by disrupting their metabolic pathways .

Table 2: Antimicrobial Efficacy of Pyridine Sulfonamides

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Compound X (related structure) | S. aureus | TBD |

3. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are crucial enzymes involved in various physiological processes. Pyridine sulfonamides have been identified as effective inhibitors of different CA isoforms, which can be beneficial in treating conditions like glaucoma and certain types of cancer. The mechanism involves the binding of the sulfonamide group to the active site of the enzyme, thereby inhibiting its function .

Table 3: Inhibition of Carbonic Anhydrases by Pyridine Sulfonamides

| Compound | CA Isoform | Ki (nM) |

|---|---|---|

| This compound | hCA IX | TBD |

| Compound Y | hCA II | TBD |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Anticancer Mechanisms : A study demonstrated that specific pyridine sulfonamide derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

- Antimicrobial Screening : In a phenotypic screening assay, various sulfonamide derivatives were tested for their ability to inhibit bacterial growth. Results indicated significant activity against both Gram-positive and Gram-negative bacteria .

- In Vivo Studies : Animal models have shown that certain derivatives can reduce tumor size significantly when administered at therapeutic doses, highlighting their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via sulfonamide coupling, where a pyridine sulfonyl chloride reacts with a hydrazinylpyridine derivative. Evidence from triazolopyrimidine sulfonamide synthesis (e.g., using 3-picoline or 3,5-lutidine as a base) suggests that optimizing the base and solvent system (e.g., acetonitrile) improves reaction rates and purity . Catalytic additives like N-aryl-sulfilimines may reduce impurities and enhance yields.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography (e.g., as applied to related sulfonamide structures in ) resolves bond angles and stereochemistry.

- NMR spectroscopy (¹H/¹³C) identifies hydrazinyl (-NH-NH₂) and pyridyl proton environments.

- High-resolution mass spectrometry (HRMS) validates molecular weight and functional group integrity.

Q. What solvent systems are suitable for solubility and stability testing of this compound?

- Methodology : Test polar aprotic solvents (e.g., DMSO, acetonitrile) due to the sulfonamide group’s polarity. Stability studies should monitor degradation under varying pH (1–13) and temperatures (4°C–40°C) using HPLC to track decomposition products .

Advanced Research Questions

Q. How can computational methods streamline the reaction design for this compound?

- Methodology : Integrate quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search algorithms () can predict optimal conditions (e.g., base selection, temperature) and reduce trial-and-error experimentation. Computational docking studies may also explore biological target interactions.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Address discrepancies (e.g., unexpected NMR peaks) by:

- Variable-temperature NMR to assess dynamic effects like tautomerism.

- Isotopic labeling (e.g., ¹⁵N for hydrazinyl groups) to trace chemical environments.

- Comparative analysis with structurally validated analogs (e.g., ’s crystal data).

Q. How can researchers mitigate low yields in large-scale synthesis of this sulfonamide?

- Methodology : Scale-up challenges often arise from inefficient mixing or side reactions. Implement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.